N-(2-Cyclopropoxy-3-ethylphenyl)methanesulfonamide
Description
N-(2-Cyclopropoxy-3-ethylphenyl)methanesulfonamide is a chemical compound with the molecular formula C12H17NO3S and a molecular weight of 255.336 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. Sulfonamides are known for their diverse applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C12H17NO3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-(2-cyclopropyloxy-3-ethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-3-9-5-4-6-11(13-17(2,14)15)12(9)16-10-7-8-10/h4-6,10,13H,3,7-8H2,1-2H3 |
InChI Key |
MZJUDUBXAOSCLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-Cyclopropoxy-3-ethylphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this reaction, a base such as pyridine is often added to absorb the hydrochloric acid generated . The specific synthetic route for this compound involves the use of 2-cyclopropoxy-3-ethylphenylamine and methanesulfonyl chloride under controlled conditions to yield the desired product .
Chemical Reactions Analysis
N-(2-Cyclopropoxy-3-ethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(2-Cyclopropoxy-3-ethylphenyl)methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a building block for drug synthesis.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-Cyclopropoxy-3-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
N-(2-Cyclopropoxy-3-ethylphenyl)methanesulfonamide can be compared with other sulfonamide compounds, such as:
Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the cyclopropoxy and ethyl substituents.
N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide: A structural isomer with the cyclopropoxy and ethyl groups positioned differently on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
